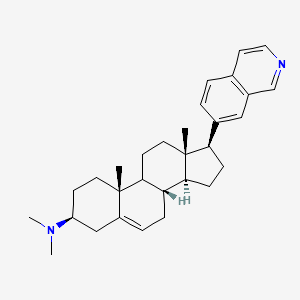
KRM-II-08
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRM-II-08 is a potent, non-toxic benzodiazepine, which binds to the α5-GABAAR (0.8 µM EC50) enhancing a chloride-anion efflux that induces mitochondrial membrane depolarization and in response, TP53 upregulation and p53, constitutively phosphorylated at S392, cytoplasmic localization. This correlates with pro-apoptotic Bcl-2-associated death promoter protein localization.
Scientific Research Applications
Knowledge Risk Management and Organizational Performance : Durst, Hinteregger, and Zięba (2019) examined the effect of knowledge risk management on organizational performance, focusing on softer measures like innovativeness, responsiveness, sustainability, and agility. They found that KRM positively affects organizational success, sustainability, growth, innovativeness, and agility, but not responsiveness. This study highlights the importance of KRM in enhancing various aspects of organizational performance (Durst, Hinteregger, & Zięba, 2019).
Knowledge Risk Management Framework : Massingham (2010) contributed to the field of knowledge risk management by proposing a KRM model that applies knowledge management tools and techniques to manage organizational risk. The study emphasizes the need for a systematic approach to KRM to reduce cognitive bias in traditional risk assessment methods (Massingham, 2010).
Knowledge Representation in Construction Scheduling : Choi (2012) developed a knowledge representation model to formalize the scheduling processes of subcontractors in construction projects. This model provides insights into the application of IT in construction scheduling, particularly from a subcontractor’s perspective (Choi, 2012).
pH Effect on Mg(OH)2 Film Evolution Studied by Kinetic Raman Mapping (KRM) : Maltseva et al. (2019) investigated the evolution of Mg(OH)2 films during magnesium corrosion using in-situ kinetic Raman mapping. This study provides insights into the effects of pH on the growth kinetics and morphology of Mg(OH)2, which could be relevant to understanding corrosion processes and material science applications (Maltseva, Shkirskiy, Lefèvre, & Volovitch, 2019).
Study on Acoustic Scattering Characteristics of Fish : Lan-yue et al. (2021) used acoustic scattering theory and the KRM model to calculate and evaluate the acoustic scattering characteristics and target strength of fish. This research is significant in the context of fish monitoring technology in aquaculture, demonstrating the practical applications of KRM models in marine science (Lan-yue, Yu-tong, Yi, De-sen, & Gui-lin, 2021).
Improved Synthesis of KRM-II-81 : Cook et al. (2018) discussed an improved synthesis method for KRM-II-81, a compound with potential anxiolytic, anticonvulsant, and antinociceptive properties. This paper provides a glimpse into the chemical synthesis process and its relevance to pharmaceutical research (Cook, Li, Golani, Jahan, & Rashid, 2018).
The Imidazodiazepine Anticonvulsant, KRM-II-81 : Knutson et al. (2020) explored the antiseizure effects of KRM-II-81, an imidazodiazepine compound. This study is crucial for understanding the pharmacological properties of KRM-II-81 in the context of epilepsy treatment (Knutson et al., 2020).
properties
Product Name |
KRM-II-08 |
|---|---|
Molecular Formula |
C18H13FN2O |
Molecular Weight |
292.31 |
IUPAC Name |
7-ethynyl-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one |
InChI |
InChI=1S/C18H13FN2O/c1-3-12-8-9-16-14(10-12)18(20-11-17(22)21(16)2)13-6-4-5-7-15(13)19/h1,4-10H,11H2,2H3 |
InChI Key |
IRYAGFJMRZLHGE-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(C(C2=C(C=CC=C2)F)=NCC3=O)=C(N3C)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KRM-II-08; KRM II-08; KRMII-08 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B1192945.png)
![[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate](/img/structure/B1192950.png)

![2-[[[2-[2-(Dimethylamino)ethyl-Ethyl-Amino]-2-Oxidanylidene-Ethyl]amino]methyl]pyridine-4-Carboxamide](/img/structure/B1192959.png)
![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)
